molecular formula C9H10N2O B13123787 2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile

2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile

Cat. No.: B13123787
M. Wt: 162.19 g/mol
InChI Key: PMCKSCFOFJRFCJ-UHFFFAOYSA-N
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Description

2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C9H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 5th position, and an acetonitrile group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-3-pyridinecarboxaldehyde and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 60-80°C.

    Reaction Steps: The aldehyde group of 6-methoxy-3-pyridinecarboxaldehyde is first converted to an imine intermediate by reacting with methylamine. This intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(6-Methoxy-5-methylpyridin-3-yl)acetic acid.

    Reduction: 2-(6-Methoxy-5-methylpyridin-3-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Methoxy-5-methylpyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)aceton

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(6-methoxy-5-methylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C9H10N2O/c1-7-5-8(3-4-10)6-11-9(7)12-2/h5-6H,3H2,1-2H3

InChI Key

PMCKSCFOFJRFCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)CC#N

Origin of Product

United States

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